Propentofylline is a synthetic xanthine derivative classified as a glial modulating agent. [] It exhibits distinct pharmacological effects compared to typical methylxanthines like caffeine. [] Propentofylline is primarily recognized for its anti-inflammatory and neuroprotective properties, mainly attributed to its ability to modulate glial cell activity in the central nervous system (CNS). [, ]
Propentofylline-d7 is a deuterated derivative of propentofylline, a xanthine derivative known for its neuroprotective and anti-inflammatory properties. The addition of deuterium atoms enhances the compound's stability and allows for more precise tracking in biological studies. This compound is primarily utilized in research settings to investigate its biochemical effects and potential therapeutic applications.
Propentofylline-d7 can be synthesized from propentofylline through deuteration processes. The compound is commercially available from various chemical suppliers, including BenchChem, which provides detailed synthetic routes and reaction conditions for its production.
Propentofylline-d7 belongs to the class of xanthine derivatives, which are known for their ability to modulate various biochemical pathways, particularly those involving phosphodiesterase inhibition and adenosine uptake. This classification is significant for its applications in neuropharmacology and inflammation research.
The synthesis of propentofylline-d7 involves several key steps:
The synthetic route generally requires careful control of reaction conditions to optimize yield and purity. Common techniques include:
The molecular formula for propentofylline-d7 is C_12H_14D_7N_5O_3, where "D" represents deuterium atoms. The presence of these isotopes affects the molecular weight and stability.
Propentofylline-d7 can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The major products formed depend on specific reaction conditions and reagents used.
Propentofylline-d7 primarily acts by inhibiting phosphodiesterase enzymes and facilitating adenosine uptake. This dual action leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which is crucial for various signaling pathways.
Key biochemical pathways affected include:
Relevant analyses often employ techniques such as infrared spectroscopy and mass spectrometry to confirm structural integrity and purity.
Propentofylline-d7 is primarily used in research settings for:
Its unique properties make it a valuable tool for exploring complex biological systems and potential therapeutic avenues in treating neurodegenerative diseases and inflammatory conditions.
Propentofylline-d7 is a deuterated isotopologue of propentofylline (C₁₅H₂₂N₄O₃), a synthetic xanthine derivative characterized by a purine core structure with distinct alkyl substitutions. The molecular structure features a 3-methyl group at the N3 position, a 7-propyl chain at the N7 position, and a 5-oxohexyl moiety at the N1 position of the xanthine ring system [5]. Deuterium labeling specifically replaces seven hydrogen atoms with deuterium (²H or D), generating a molecular formula of C₁₅H₁₅D₇N₄O₃. This isotopic enrichment typically targets metabolically vulnerable positions, most likely the methyl group (-CH₃ → -CD₃), the terminal methyl groups of the propyl chain (-CH₂-CH₂-CH₃ → -CD₂-CD₂-CD₃), and potentially one hydrogen on the oxohexyl moiety adjacent to the carbonyl, to achieve the total of seven deuterium atoms [1] [3].
The introduction of deuterium atoms significantly alters the molecular mass without changing the fundamental chemical structure or electronic properties. The molecular weight of the non-deuterated parent compound propentofylline is 306.366 g/mol [5]. Each deuterium atom adds approximately 1 Da compared to hydrogen, resulting in a theoretical molecular weight of 313.406 g/mol for Propentofylline-d7. This mass shift is readily detectable and analytically crucial using mass spectrometry (MS) techniques, where the deuterated compound exhibits a characteristic +7 Da shift in its molecular ion peak (e.g., [M+H]⁺ at m/z 314 vs. 307) and corresponding fragment ions. This distinct isotopic pattern, particularly the absence of the typical +1 Da satellite peaks associated with natural abundance ¹³C in the protonated form, serves as a primary identifier for the deuterated compound in complex mixtures [3].
Table 1: Deuterium Labeling Pattern and Mass Impact in Propentofylline-d7
Structural Motif | Propentofylline (H) | Propentofylline-d7 (D) | Number of D Atoms | Mass Contribution per Atom (Da) | Total Mass Shift (Da) |
---|---|---|---|---|---|
N3-Methyl Group | -CH₃ | -CD₃ | 3 | +1.006 | +3.018 |
N7-Propyl Chain | -CH₂-CH₂-CH₃ | -CD₂-CD₂-CD₃ | 5 (Terminal -CH₃ → -CD₃: 3D; -CH₂- → -CD₂-: 4D, but typically only terminal methyls + methylene adjacent to N are targeted, likely total 5D for propyl) | +1.006 | +5.030 |
N1-Oxohexyl Chain | -C(O)CH₂- | -C(O)CD₂- (or specific position) | Potentially 2 (if beta to carbonyl) or less. Total must sum to 7. | +1.006 | +2.012 (example) |
Total | C₁₅H₂₂N₄O₃ | C₁₅H₁₅D₇N₄O₃ | 7 | - | +7.060 (Theoretical) |
(Note: The exact distribution of the 7 deuterium atoms is often proprietary. The table reflects common labeling sites. The total mass shift is calculated based on replacing 7 x ¹H (1.0078 Da) with 7 x ²H (2.0141 Da): Δm = 7(2.0141 - 1.0078) = 71.0063 ≈ +7.044 Da, leading to MW ≈ 306.366 + 7.044 = 313.410 g/mol)
The synthesis of Propentofylline-d7 primarily employs isotope exchange and de novo synthesis from deuterated building blocks.
Isotope Exchange: This method involves exposing the protonated precursor, propentofylline, to deuterium oxide (D₂O) under controlled conditions of temperature, pressure, and catalysis. Acidic, basic, or metal catalysts (e.g., Pd/C, Rh/C) facilitate the H/D exchange at activated C-H bonds. The methyl group hydrogens on the xanthine ring and potentially the methylene groups alpha to carbonyls in the oxohexyl chain are relatively labile and prone to exchange. Achieving high and specific deuteration at all seven positions, particularly the less labile aliphatic hydrogens in the propyl chain, often requires forcing conditions (elevated temperature/pressure) and multiple exchange cycles. While potentially simpler, this method can lead to incomplete exchange or deuterium scrambling if conditions are not meticulously optimized [1] [3].
De Novo Synthesis from Labeled Precursors: This is the preferred route for achieving high isotopic purity and specific labeling patterns. It involves synthesizing propentofylline using key intermediates where the desired hydrogen atoms are already replaced by deuterium. Common strategies include:
Purification is critical due to the need for high isotopic enrichment (>98% D₇ is typical for research standards). Techniques employed include:
Table 2: Key Synthesis and Purification Strategies for Propentofylline-d7
Strategy | Key Features | Advantages | Disadvantages/Challenges | Typical Purity Target |
---|---|---|---|---|
H/D Exchange (Propentofylline + D₂O) | Catalysis (acid/base/metal), Elevated T/P, Multiple cycles. Targets labile H. | Simpler, uses readily available precursor. | Risk of incomplete exchange, scrambling, low regioselectivity, side reactions. Difficult to achieve full D₇. | ≥95% D₇ (often lower) |
De Novo Synthesis (Deuterated Building Blocks) | Use of CD₃I (N3-methyl), CD₃CD₂CD₂Br (N7-propyl), CD₃C(O)CD₂CD₂CD₂CD₂Br (side chain). Standard alkylation/cyclization. | High regioselectivity, achievable high isotopic purity (>98% D₇), control over label position. | Complex, multi-step, expensive deuterated reagents, lower overall yield. | ≥98% D₇ |
Purification: RP-HPLC | C18 column, Water/Organic (MeCN/MeOH) gradient, UV/MS detection. | High resolution, separates isotopic impurities (D₆, D₅, H), MS compatible. | Costly instrumentation, solvent consumption. | ≥98% Chemical & Isotopic |
Purification: Recrystallization | Solvent pair selection (e.g., EtOH/H₂O), multiple cycles. | Scalable, cost-effective for bulk removal. | Lower resolution than HPLC, may not remove all isotopic impurities. | Used as complementary step |
The core physicochemical properties of Propentofylline-d7 are largely dictated by the parent propentofylline structure. As a xanthine derivative with polar carbonyl groups and hydrophobic alkyl chains, it exhibits moderate solubility in water and higher solubility in organic solvents.
Solubility: Experimental data for Propentofylline-d7 specifically is limited, but its behavior is expected to mirror propentofylline closely. It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Aqueous solubility is moderate but sufficient for biological studies. Deuterium substitution can induce slight changes due to the deuterium isotope effect, where the slightly stronger C-D bond (vs. C-H) can influence intermolecular interactions like hydrogen bonding and hydrophobic effects. Generally, deuterated compounds may exhibit slightly lower solubility in protic solvents like water and slightly higher solubility in aprotic solvents compared to their protonated counterparts. These differences are usually minor but analytically detectable [1] [3].
Stability: Propentofylline-d7 is generally stable under standard laboratory storage conditions (-20°C). Like the parent compound, it is susceptible to degradation under harsh conditions:
Metabolic Instability (in biological contexts): While designed for increased metabolic stability (see below), it can still be metabolized, albeit slower than propentofylline. Deuterium incorporation, particularly at sites involved in rate-limiting metabolic steps (e.g., oxidative demethylation of a -CD₃ group), can significantly slow down these reactions due to the primary kinetic isotope effect (PKIE). The PKIE arises because breaking a C-D bond has a higher activation energy than breaking a C-H bond (typically rate reduction by factor of 2-10 per deuterium at the site of metabolism) [2] [7].
Isotopologue-Specific Behavior: Beyond metabolic stability, deuteration can lead to subtle differences detectable in sensitive analytical techniques:
Table 3: Physicochemical Properties and Isotope Effects of Propentofylline-d7
Property | Propentofylline (Expected) | Propentofylline-d7 (Observed/Expected) | Influence of Deuteration (Isotope Effect) |
---|---|---|---|
Molecular Weight | 306.366 g/mol | 313.406 g/mol (Theoretical) | +7 Da due to mass difference D vs H. |
Water Solubility | Moderate (Data scarce, likely similar to pentoxifylline ~ 50-100 mg/mL?) | Slightly lower than non-deuterated form (estimated) | Slightly stronger C-D bond → slightly weaker solvation/hydrophobicity → ↓ Solubility in H₂O. |
DMSO Solubility | High (>50 mg/mL) | Slightly higher than non-deuterated form (estimated) | Slightly weaker solvation in aprotic solvent? → ↑ Solubility. |
Stability (Chemical) | Stable at RT short-term; store -20°C long term. Sensitive to strong acid/base, oxidizers, UV. | Comparable to non-deuterated form. Slightly increased stability towards radical degradation? | Minor secondary isotope effects possible. |
Stability (Metabolic) | Undergoes hepatic metabolism (e.g., demethylation, side chain oxidation). | Significantly increased half-life in vitro/in vivo if deuteration targets sites of metabolism (e.g., -CD₃ demethylation). | Primary Kinetic Isotope Effect (PKIE): Slows C-H(D) bond cleavage (rate-limiting step). |
HPLC Retention (RP) | Specific Rt under given method (e.g., C18, MeCN/H₂O) | Slightly shorter Rt than non-deuterated form under same conditions. | Slightly weaker hydrophobic interactions (C-D vs C-H) → ↓ Retention. |
Mass Spectrometry | [M+H]⁺ = m/z 307.1, Fragment ions (e.g., 289.1 [M+H-H₂O]⁺, 245.1) | [M+H]⁺ = m/z 314.1 (+7 Da), Corresponding fragments also shifted +n Da. | Distinctive isotopic pattern (M+0 dominant vs M+1 for protonated). |
Biological Interaction (Lipids) | Reduces total PC aa, ↑ SFA PC aa, ↑ Short-chain PC aa in neuronal cells [2] [7]. | Expected to be similar, but potential subtle differences in kinetics/partitioning. | Minor changes in lipophilicity/logP → potential altered membrane partitioning or enzyme binding kinetics. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7